(2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol is a chiral molecule that serves as a key intermediate in the synthesis of various nitroimidazo-oxazine derivatives. These derivatives have garnered significant attention in antitubercular drug discovery, particularly due to the clinical success of nitroimidazo-oxazine-based drugs like PA-824 (Pretomanid) and Delamanid. [, , ]
The synthesis of (2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol is typically achieved through multi-step synthetic routes. While specific details might vary depending on the desired enantiomer and final target molecule, the general approach often involves constructing the imidazo[2,1-b][1,3]oxazine core followed by introducing the nitro group and functionalizing the 7-position. [, ]
For example, one reported route involves the following key steps: []
(2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol possesses a unique heterocyclic structure consisting of fused imidazole and oxazine rings. The 2-position of the imidazole ring bears a nitro group, which is crucial for its biological activity. The 7-position is substituted with a methanol group, providing a handle for further derivatization. [, ]
These modifications are frequently employed to explore structure-activity relationships and optimize the pharmacological properties of the resulting derivatives. [, ]
While (2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol itself may not be the active compound, its derivatives often exhibit antitubercular activity. The nitro group within the molecule is believed to be crucial for this activity. [, ]
The general mechanism of action for nitroimidazole-containing antituberculosis agents, like the derivatives of the compound , involves: [, ]
The primary application of (2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol lies in its utility as a versatile synthetic intermediate. Researchers leverage this compound to generate a diverse library of nitroimidazo-oxazine derivatives with varying substituents at the 7-position. [, , ]
This approach facilitates the exploration of structure-activity relationships, enabling the identification of compounds with improved potency against Mycobacterium tuberculosis, favorable pharmacokinetic properties, and minimal toxicity. [, ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: